molecular formula C8H5BrN2O2 B2702555 5-Bromo-3-nitro-1H-indole CAS No. 1260655-97-7

5-Bromo-3-nitro-1H-indole

Cat. No. B2702555
M. Wt: 241.044
InChI Key: OMCFUDPGQYOPBI-UHFFFAOYSA-N
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Description

5-Bromo-3-nitro-1H-indole is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active compounds for the treatment of various disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in recent years . The total synthesis of indole derivatives started from the cycloaddition of 3-ethyl-5-bromo-2-pyrone . There are also methods for preparing 5-bromoindole, which involve dissolving indole into alcoholic organic solvents, adding an aqueous solution of sodium hydrogensulfite or potassium hydrogensulfite, and reacting for 15 to 20 hours .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-nitro-1H-indole consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The molecular weight is 196.04 .


Physical And Chemical Properties Analysis

5-Bromo-3-nitro-1H-indole is a powder with a melting point of 190-194°C . The IUPAC name is 3-bromo-5-nitro-1H-indole .

Scientific Research Applications

1. Crystallography and Molecular Structure

5-Bromo-3-nitro-1H-indole derivatives have been explored in crystallography. The study of 3-substituted 5-nitroindoles revealed insights into the molecular structure and bond distances within these compounds. This type of research is crucial for understanding the physical and chemical properties of these molecules (Garcia, Billodeaux, & Fronczek, 1999).

2. Nanoparticle Synthesis and Characterization

5-Bromo-3-nitro-1H-indole has been used in the synthesis of fluorescent organic nanoparticles. These nanoparticles exhibit unique fluorescence properties, which are significant for applications in materials science and possibly in medical imaging (Singh & Ansari, 2017).

3. Intermolecular Interactions and Thermal Analysis

Research involving 5-bromo-1H-indole-3-carbaldehyde derivatives has provided insights into their intermolecular interactions and thermal stability. This is relevant for understanding the chemical behavior of these compounds under different conditions, which could have implications in pharmaceutical and material science applications (Barakat et al., 2017).

4. Synthetic Chemistry and Catalysis

5-Bromo-3-nitro-1H-indole is used in various synthetic chemistry applications. For instance, it's been involved in catalyst-free conjugate addition reactions and in the development of new classes of compounds, illustrating its versatility in synthetic organic chemistry (Malhotra et al., 2013).

Safety And Hazards

5-Bromo-3-nitro-1H-indole may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

Indole derivatives are drawing more attention in medicinal chemistry as kinase inhibitors . The functionalization of indazoles in position 3 has led to the discovery of several marketed drugs and more indazole-based drugs are currently under development . The future directions of 5-Bromo-3-nitro-1H-indole could be in line with these developments.

properties

IUPAC Name

5-bromo-3-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-2-7-6(3-5)8(4-10-7)11(12)13/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCFUDPGQYOPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-nitro-1H-indole

Citations

For This Compound
1
Citations
ZA Harrison - 2014 - stax.strath.ac.uk
Signal transduction pathways involving kinases are implicated ininflammatory airway diseases. The modulation of two kinases, IKK2 and PI3Kδ, was explored for the treatment of airway …
Number of citations: 0 stax.strath.ac.uk

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